DM1-Smcc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

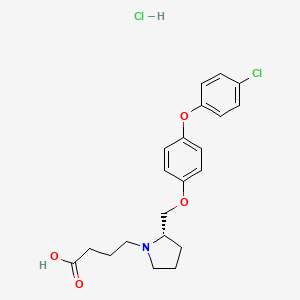

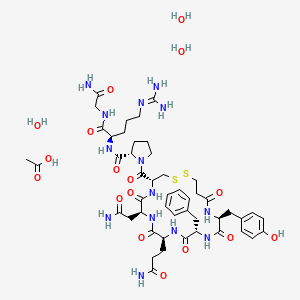

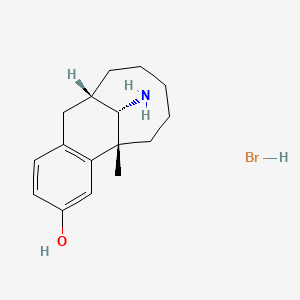

DM1-SMCC is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a potent microtubule-disrupting agent, DM1 (mertansine), linked to a chemical linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This combination allows for the targeted delivery of the cytotoxic agent to specific cells, making it a valuable tool in cancer therapy .

科学的研究の応用

DM1-SMCC has a wide range of scientific research applications, including:

作用機序

DM1-SMCC exerts its effects through the following mechanisms:

Safety and Hazards

DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

将来の方向性

The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .

生化学分析

Biochemical Properties

DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of this compound is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin polymerization. The DM1 component of this compound inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, this compound is internalized and the cytotoxic drug is released .

Subcellular Localization

This compound is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DM1-SMCC involves the conjugation of DM1 to SMCC through an amide bond coupling reaction. The process begins with the preparation of a conjugation buffer containing 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25. The activated N-hydroxysuccinimidyl ester of SMCC reacts with the thiol group of DM1 to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through chromatography techniques .

化学反応の分析

Types of Reactions

DM1-SMCC undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimidyl ester group of SMCC reacts with primary amines to form stable amide bonds.

Conjugation Reactions: The maleimide group of SMCC reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

Reagents: N-hydroxysuccinimidyl ester, maleimide, sodium phosphate, sodium chloride.

Conditions: pH 7-9, room temperature, aqueous buffer solutions .Major Products

The major product formed from these reactions is the this compound conjugate, which is used in the development of ADCs .

類似化合物との比較

DM1-SMCC is unique compared to other similar compounds due to its non-cleavable thioether linker, which provides greater stability and a longer half-life in plasma . Similar compounds include:

Trastuzumab-SMCC-DM1: Another ADC with a similar linker but different antibody.

Brentuximab Vedotin: An ADC with a cleavable linker and a different cytotoxic agent.

This compound stands out for its stability and efficacy in targeted cancer therapy .

特性

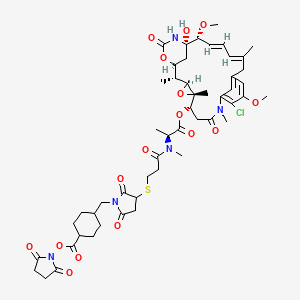

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUWZMNTKHTIN-MLSWMBHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66ClN5O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?

A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.

Q2: How does the synthesis process described in the paper contribute to the development of this compound?

A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

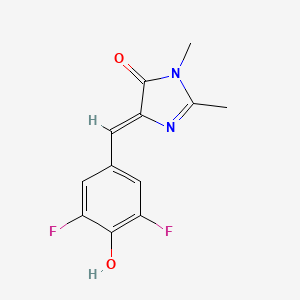

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)